molecular formula C25H18O3 B11155488 3-(biphenyl-4-yl)-5-ethyl-7H-furo[3,2-g]chromen-7-one

3-(biphenyl-4-yl)-5-ethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11155488
M. Wt: 366.4 g/mol
InChI Key: GARNCPLIDPEOSJ-UHFFFAOYSA-N
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Description

3-(biphenyl-4-yl)-5-ethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by a fused ring system that includes a furan ring, a chromene ring, and a biphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(biphenyl-4-yl)-5-ethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process typically includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(biphenyl-4-yl)-5-ethyl-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(biphenyl-4-yl)-5-ethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1’-biphenyl)-4-yl-5-phenyl-7H-furo[3,2-g]chromen-7-one
  • 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

Uniqueness

3-(biphenyl-4-yl)-5-ethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific structural features, such as the presence of an ethyl group and the fused furochromene ring system. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C25H18O3

Molecular Weight

366.4 g/mol

IUPAC Name

5-ethyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C25H18O3/c1-2-16-12-25(26)28-24-14-23-21(13-20(16)24)22(15-27-23)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-15H,2H2,1H3

InChI Key

GARNCPLIDPEOSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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